

# PXL770: A Cross-Species Comparative Analysis of a Novel AMPK Activator

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## Compound of Interest

Compound Name: PXL770

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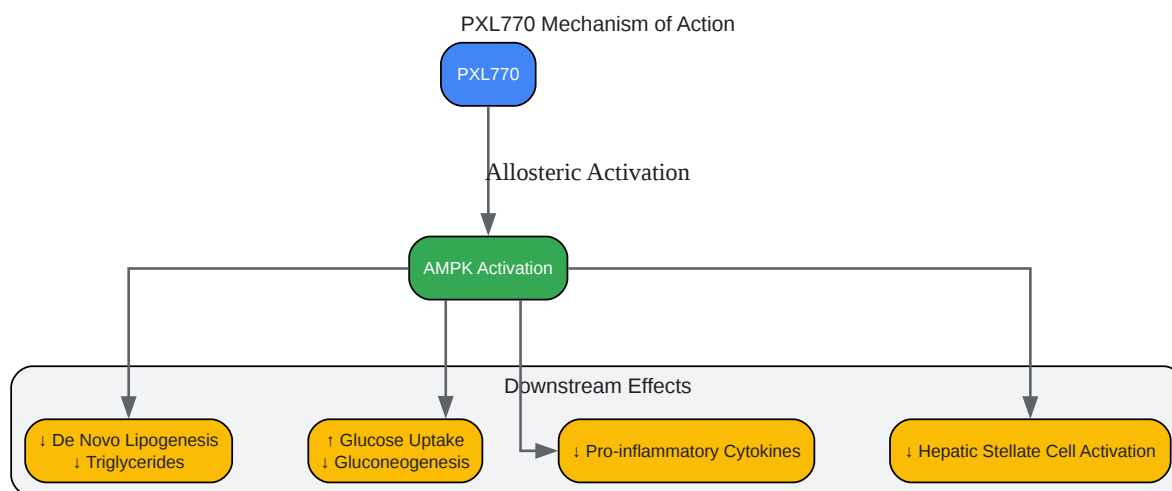
This guide provides a comprehensive comparison of the efficacy of **PXL770**, a first-in-class direct allosteric activator of AMP-activated protein kinase (AMPK), across various species. The data presented is compiled from preclinical and clinical studies, offering insights into its therapeutic potential for a range of metabolic diseases.

## Mechanism of Action

**PXL770** directly activates AMP-activated protein kinase (AMPK), a crucial cellular energy sensor.[1][2][3][4] AMPK activation plays a central role in regulating multiple metabolic pathways, including glucose homeostasis, lipid metabolism, and inflammation.[3][4] By allosterically binding to AMPK, **PXL770** enhances its activity, leading to a cascade of downstream effects that are beneficial in various disease models.

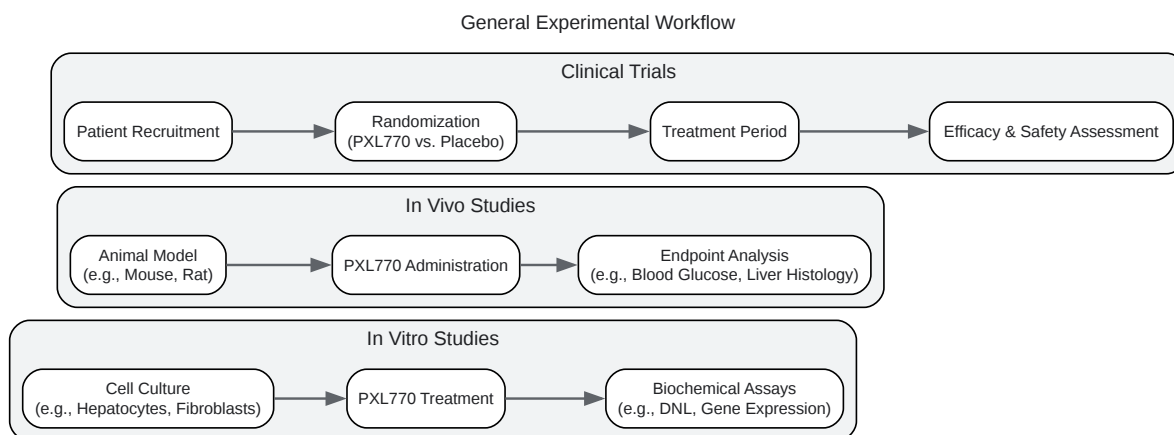
## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of **PXL770** and a general experimental workflow for its evaluation.



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Caption: **PXL770** directly activates AMPK, leading to beneficial downstream effects on lipid and glucose metabolism, inflammation, and fibrosis.



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Caption: A generalized workflow for evaluating **PXL770**, from in vitro cell-based assays to in vivo animal models and human clinical trials.

## Cross-Species Efficacy Data

The following tables summarize the key efficacy data for **PXL770** across different species and experimental models.

### In Vitro Efficacy

Species/Cell Type	Model	Key Findings	IC50/EC50	Reference
Human	Primary Hepatocytes	Inhibition of de novo lipogenesis (DNL)	2.6 $\mu$ M	<a href="#">[1]</a> <a href="#">[5]</a>
Mouse	Primary Hepatocytes	Inhibition of de novo lipogenesis (DNL)	2.8 $\mu$ M	<a href="#">[1]</a> <a href="#">[5]</a>
Human	ALD Patient Fibroblasts	Reduction of C26:0 levels	3.1 $\mu$ M	<a href="#">[1]</a>
Human	Primary Hepatic Stellate Cells	Inhibition of TGF- $\beta$ -induced activation	0.5-3.5 $\mu$ M	<a href="#">[1]</a>
Canine	Madin-Darby Canine Kidney (MDCK) cells	Reduction of cyst growth	Not Reported	<a href="#">[6]</a>
Human	ADPKD Patient Kidney Epithelial Cells	Reduction of cyst growth	Not Reported	<a href="#">[6]</a>

## Preclinical In Vivo Efficacy

Species	Model	Dosage	Duration	Key Findings	Reference
Mouse	High-Fat Diet (HFD)-fed	35-75 mg/kg, p.o., twice daily	6-8 weeks	Increased glucose infusion rate, decreased hepatic glucose production, activated AMPK in liver and adipose tissue, reduced liver steatosis, inflammation, and ballooning.	[1]
Mouse	Diet-Induced Obese (DIO)-NASH	Not specified	Not specified	Reduced liver weight, steatosis, inflammation, and hepatocellular ballooning. Decreased expression of fibrogenesis genes.	[7][8]
Mouse	Abcd1 KO (X-linked Adrenoleukodystrophy)	Not specified	Not specified	Normalized plasma Very Long-Chain Fatty Acid (VLCFA) levels. Reduced	[1][9][10]

elevated  
VLCFA levels  
in the brain  
(-25%) and  
spinal cord  
(-32%).  
Improved  
sciatic nerve  
axonal  
morphology  
and  
locomotor  
function.

Improved  
kidney  
function and  
albuminuria.  
Ameliorated  
left  
ventricular  
diastolic  
cardiac  
dysfunction.

Rat

ZSF1  
(Diabetic  
Kidney  
Disease)

Not specified

Not specified

[\[11\]](#)

## Clinical Efficacy in Humans

Trial Phase	Patient Population	Dosage	Duration	Key Findings	Reference
Phase 1b	Overweight/obese with NAFLD and insulin resistance	500 mg QD	4 weeks	Suppressed hepatic de novo lipogenesis. Improved glycemic parameters and insulin sensitivity.	[2]
Phase 2a	Presumed NASH patients (with or without T2DM)	500 mg QD	12 weeks	Significant reduction in mean liver fat content (-18% relative decrease vs. -0.7% in placebo). Greater effect in patients with T2DM (-27% reduction). Significant reduction in ALT and HbA1c.	[12]

Detailed Experimental Protocols

In Vitro De Novo Lipogenesis (DNL) Assay (Primary Hepatocytes)

- Cell Source: Primary hepatocytes were isolated from both human and mouse liver tissue.

- Treatment: Cells were treated with varying concentrations of **PXL770**.
- Assay: De novo lipogenesis was measured by quantifying the incorporation of a labeled acetate precursor into cellular lipids.
- Analysis: The half-maximal inhibitory concentration (IC50) was calculated to determine the potency of **PXL770** in inhibiting DNL.[\[1\]](#)[\[5\]](#)

## In Vivo Murine Model of Diet-Induced Obese (DIO)-NASH

- Animal Model: Mice were fed a high-fat, high-fructose diet to induce obesity and features of non-alcoholic steatohepatitis (NASH).
- Drug Administration: **PXL770** was administered orally to the treatment group, while the control group received a vehicle.
- Endpoint Analysis: After the treatment period, various parameters were assessed, including:
  - Liver Histology: Livers were sectioned and stained to evaluate steatosis, inflammation, and ballooning, and a NAFLD Activity Score (NAS) was determined.
  - Biochemical Analysis: Liver triglycerides and plasma markers of liver injury (e.g., ALT) were measured.
  - Gene Expression: The expression of genes involved in fibrosis (e.g., collagen) and inflammation was analyzed.[\[3\]](#)[\[7\]](#)[\[8\]](#)

## Human Phase 2a Clinical Trial in NASH (STAMP-NAFLD)

- Study Design: A randomized, double-blind, placebo-controlled study.[\[13\]](#)
- Participants: 120 patients with presumed NASH, with or without type 2 diabetes.
- Intervention: Patients were randomized to receive **PXL770** at different dosing regimens or a placebo for 12 weeks.[\[13\]](#)
- Primary Endpoint: The primary outcome was the relative change in liver fat content from baseline, as measured by magnetic resonance imaging-proton density fat fraction (MRI-



PDF).<sup>[13]</sup>

- Secondary Endpoints: Key secondary measures included changes in liver enzymes (e.g., ALT) and glycemic control (e.g., HbA1c).
- Safety Assessment: The safety and tolerability of **PXL770** were monitored throughout the study.<sup>[13]</sup>

## Conclusion

**PXL770** has demonstrated consistent efficacy across a range of species, from in vitro cell-based models to human clinical trials. Its direct activation of AMPK translates into significant beneficial effects on lipid and glucose metabolism, inflammation, and fibrosis. The cross-species data supports the continued development of **PXL770** as a promising therapeutic agent for metabolic diseases such as NASH, NAFLD, and potentially other conditions characterized by metabolic dysregulation. The observed efficacy in both rodent models and human subjects highlights the translational potential of this novel therapeutic approach.

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